molecular formula C16H18N6O2 B6456577 2-[4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]pyrimidine-4-carbonitrile CAS No. 2549045-22-7

2-[4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]pyrimidine-4-carbonitrile

Cat. No.: B6456577
CAS No.: 2549045-22-7
M. Wt: 326.35 g/mol
InChI Key: KPGABFRDOSWEJN-UHFFFAOYSA-N
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Description

2-[4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]pyrimidine-4-carbonitrile is a complex organic compound characterized by its unique molecular structure. This compound features a pyrimidine ring substituted with a piperidine moiety and a cyclopropyl-containing imidazolidinone group. Due to its intricate structure, it has garnered interest in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]pyrimidine-4-carbonitrile typically involves multiple steps, starting with the formation of the cyclopropyl-imidazolidinone core This can be achieved through a cyclization reaction involving appropriate precursors such as cyclopropylamine and a suitable carbonyl compound

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely be optimized for efficiency and yield. Large-scale reactions would be conducted under controlled conditions, using catalysts and reagents that ensure high purity and consistency of the final product. Purification techniques such as recrystallization or chromatography might be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The pyrimidine ring can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the imidazolidinone ring or the piperidine ring.

  • Substitution: : Substitution reactions can introduce different substituents on the pyrimidine or piperidine rings.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions include oxidized pyrimidines, reduced imidazolidinones, and substituted piperidines. These derivatives can have different biological and chemical properties, making them useful in various applications.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology

In biological research, this compound may be used to study enzyme inhibition or receptor binding. Its structural complexity allows it to interact with various biological targets, providing insights into molecular interactions.

Medicine

In the medical field, derivatives of this compound could be explored for their therapeutic potential. They might be investigated as candidates for drug development, particularly in areas such as antiviral or anticancer treatments.

Industry

In industry, this compound could be utilized in the production of advanced materials or as a component in chemical processes. Its versatility makes it suitable for a range of applications, from pharmaceuticals to materials science.

Mechanism of Action

The mechanism by which 2-[4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]pyrimidine-4-carbonitrile exerts its effects depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it would bind to the active site of the enzyme, preventing its normal function. The molecular pathways involved would vary based on the biological context and the specific derivatives formed.

Comparison with Similar Compounds

Similar Compounds

  • Imidazolidinone derivatives: : These compounds share the imidazolidinone core but may have different substituents on the ring.

  • Piperidine derivatives: : These compounds contain the piperidine ring but differ in their attached groups.

  • Pyrimidine derivatives: : These compounds have the pyrimidine ring but vary in their substituents and functional groups.

Uniqueness

2-[4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]pyrimidine-4-carbonitrile is unique due to its combination of the cyclopropyl group, imidazolidinone ring, and piperidine moiety. This combination of structural features provides it with distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-[4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]pyrimidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O2/c17-9-11-3-6-18-15(19-11)20-7-4-12(5-8-20)21-10-14(23)22(16(21)24)13-1-2-13/h3,6,12-13H,1-2,4-5,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPGABFRDOSWEJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)CN(C2=O)C3CCN(CC3)C4=NC=CC(=N4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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